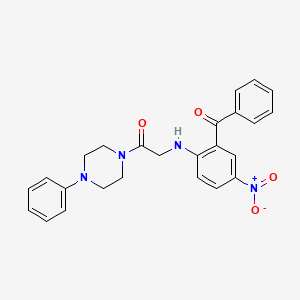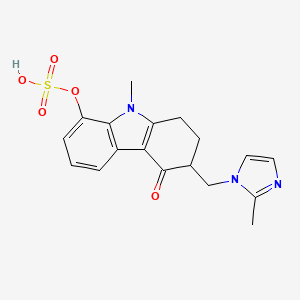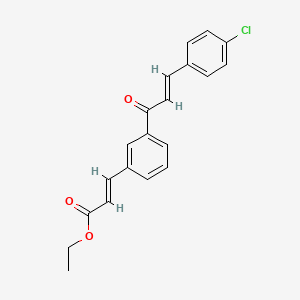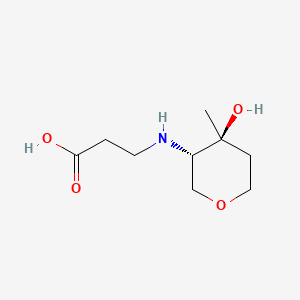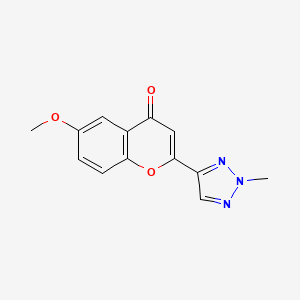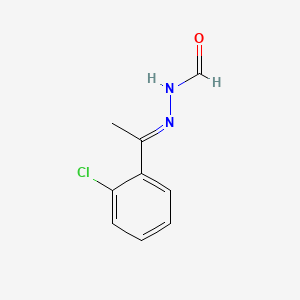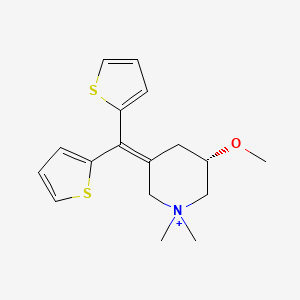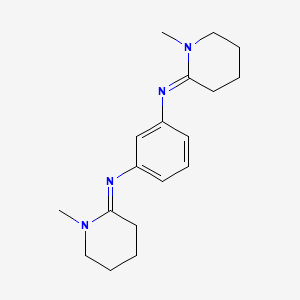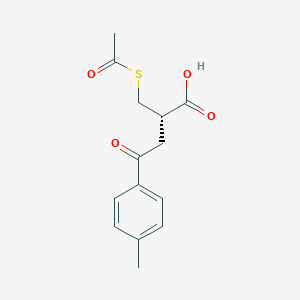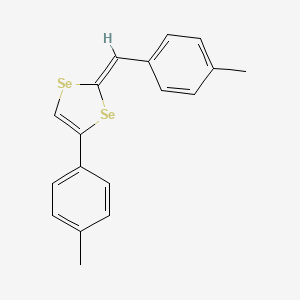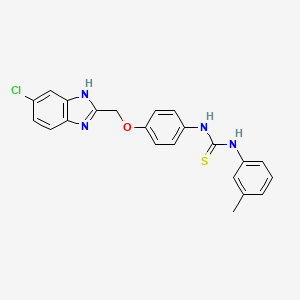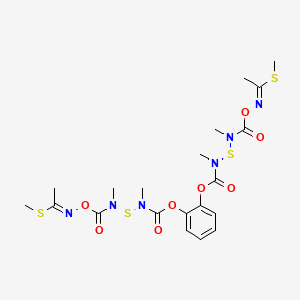
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with methoxyphenyl and methoxybenzoyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxyphenyl and methoxybenzoyl groups is achieved through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids (e.g., AlCl3) and specific reaction conditions to ensure regioselectivity and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: AlCl3 as a catalyst for electrophilic substitution, NaOH or KOH for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazinone derivatives depending on the substituents introduced.
科学的研究の応用
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Interaction with DNA: The compound may bind to DNA, affecting gene expression and cellular processes.
Modulation of Signaling Pathways: It can influence various signaling pathways, leading to changes in cell behavior and function.
類似化合物との比較
Similar Compounds
2,3-Dihydro-2-phenyl-3-benzoyl-4H-1,3-benzoxazin-4-one: Lacks the methoxy groups, resulting in different chemical and biological properties.
2,3-Dihydro-2-(4-methoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one: Similar structure but with different substitution patterns, leading to variations in reactivity and activity.
Uniqueness
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
103952-80-3 |
|---|---|
分子式 |
C24H21NO6 |
分子量 |
419.4 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C24H21NO6/c1-28-17-11-8-15(9-12-17)22(26)25-23(27)18-6-4-5-7-19(18)31-24(25)16-10-13-20(29-2)21(14-16)30-3/h4-14,24H,1-3H3 |
InChIキー |
WINQJSCWEMVUEQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2C(OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


